molecular formula C13H9FN2O4 B6391539 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1261960-14-8

2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6391539
CAS No.: 1261960-14-8
M. Wt: 276.22 g/mol
InChI Key: CTSKGBWRCWYDAI-UHFFFAOYSA-N
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Description

2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with amino, carboxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Pyridine Ring Formation: The intermediate is then subjected to cyclization reactions to form the pyridine ring.

    Carboxylation: Carboxyl groups are introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield improvement, cost reduction, and environmental safety. Catalysts and automated processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring and the fluorophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural complexity and functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxyl groups facilitate binding to active sites, while the fluorophenyl group enhances specificity and affinity. The compound can modulate biochemical pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

  • 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
  • 2-Aminopyridine-3-carboxylic acid

Comparison:

  • 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chlorophenyl and non-substituted analogs.
  • The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-2-6(1-7(3-9)12(17)18)8-4-10(13(19)20)11(15)16-5-8/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKGBWRCWYDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687869
Record name 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-14-8
Record name 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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